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Compound of Interest

Compound Name:
3(2H)-Pyridazinone, 6-

(aminomethyl)-

Cat. No.: B1340707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone core is a versatile scaffold in medicinal chemistry, with its derivatives

exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 6-substituted-3(2H)-pyridazinone

derivatives, focusing on their anti-inflammatory, analgesic, cardiovascular, and anticancer

properties. The information is compiled from various studies to aid in the rational design of

novel therapeutic agents.

Comparative Biological Activity Data
The following tables summarize the in vitro and in vivo activities of various 6-substituted-3(2H)-

pyridazinone derivatives, highlighting the influence of different substituents on their biological

effects.

Table 1: Anti-inflammatory and Analgesic Activity
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Compoun
d ID

6-
Substitue
nt

2-
Substitue
nt

Target
IC50/EC5
0

In Vivo
Activity
(Model)

Referenc
e

1

4-

Methoxyph

enyl

-H COX-2 15.56 nM

Superior to

indometha

cin

(Carrageen

an-induced

rat paw

edema)

[1]

2

3,4-

Dimethoxy

phenyl

-H COX-2 19.77 nM

Superior to

indometha

cin

(Carrageen

an-induced

rat paw

edema)

[1]

3

4-

Fluorophen

yl

-H COX-2 17.21 nM
Not

specified
[1]

4

4-

Chlorophe

nyl

-H COX-2 18.93 nM
Not

specified
[1]

5

4-

Acylamino

phenyl

Phenyl
Inodilating

Agent

Not

specified

Potent

inodilatory

properties

[2]

6 Phenyl

2-acetyl-2-

(p-

substituted

benzal)

hydrazone

Analgesic
Not

specified

More

potent than

aspirin and

indometha

cin

[2]

7 3,5-

dimethyl-4-

Acetic acid Analgesic/

Anti-

Not

specified

Potent

activity

[2]
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chloro-1-

pyrazolyl

inflammato

ry

Table 2: Cardiovascular Activity
Compoun
d ID

6-
Substitue
nt

2-
Substitue
nt

Target/Ac
tivity

EC50/IC5
0

In Vivo/In
Vitro
Model

Referenc
e

8

4-

Substituted

phenyl

-H
Vasorelaxa

nt

Lower than

hydralazine

Aortic

vasorelaxat

ion

[3]

9

4-

Carboxyme

thyloxyphe

nyl

Amide

derivatives
Vasodilator 0.051 µM

Not

specified
[4]

10 Aryl
N,O-

dibenzyl

Vasodilator

/Antiplatele

t

35.3 µM
Not

specified
[4]

11 Fluoroaryl -H
Vasorelaxa

nt

Not

specified

Not

specified
[4]

12

4-

Methanesu

lfonamidop

henyl

Phenyl

(4,5-

dihydro)

Inodilator
Not

specified

Significant

inodilatory

properties

[2]

Table 3: Enzyme Inhibitory Activity
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Compound
ID

6-
Substituent

Target
Enzyme

IC50 Selectivity Reference

13

Aryl or pyridyl

(via ethenyl

spacer)

COX-2
15.56-19.77

nM

SI: 24-38

(1.4-2.2 fold

higher than

celecoxib)

[1]

14

4-(5-

methoxy-1H-

indol-3-yl)

PDE4B
Promising

activity

Selective for

PDE4B
[5]

15

4-(3-

methoxy/3-

trifluoromethy

lphenyl)piper

azine-1-

yl/morpholino

MAO-B Not specified Selective [6]

16

Benzocinnoli

none

derivative

STAT3
Promising

inhibitor
Not specified [7]

17
Triazole

substituted

Acetylcholine

sterase

(AChE)

Ki: 2.35 ±

0.18 µM
Not specified [8]

Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are summaries of common protocols used in the evaluation of 6-substituted-

3(2H)-pyridazinone derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay evaluates the selective inhibition of COX isoforms. The general procedure involves:

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
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Incubation: The test compounds at various concentrations are pre-incubated with the

enzyme in a buffer solution (e.g., Tris-HCl) containing a cofactor like hematin.

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as

the substrate.

Quantification: The formation of prostaglandin E2 (PGE2) is measured using an enzyme

immunoassay (EIA) kit.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the compound concentration. The selectivity index (SI) is determined by the ratio of IC50

(COX-1) / IC50 (COX-2).[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced
Rat Paw Edema
This is a standard model to assess acute inflammation. The protocol is as follows:

Animal Model: Wistar rats are typically used.

Compound Administration: The test compounds, a standard drug (e.g., indomethacin), and a

vehicle control are administered orally or intraperitoneally.

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of

carrageenan solution is administered to the right hind paw of each rat.

Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2,

3, and 4 hours) after carrageenan injection using a plethysmometer.

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to

the control group.[1]

In Vitro Vasorelaxant Activity Assay
This assay measures the ability of a compound to relax pre-constricted blood vessels.

Tissue Preparation: Thoracic aortic rings are isolated from rats (e.g., Wistar rats) and

mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit
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solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

Contraction: The aortic rings are pre-constricted with a vasoconstrictor agent like

phenylephrine or potassium chloride.

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the

test compounds are added to the organ bath.

Measurement: The changes in tension are recorded using an isometric force transducer.

Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction.

EC50 values are determined from the concentration-response curves.[3][4]

Visualizing Pathways and Workflows
The following diagrams illustrate key concepts related to the SAR of 6-substituted-3(2H)-

pyridazinone derivatives.
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Caption: A typical workflow for the discovery and development of novel 6-substituted-3(2H)-

pyridazinone derivatives.
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Caption: The inhibitory mechanism of 6-aryl-3(2H)-pyridazinone derivatives on the COX-2

pathway in inflammation.
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Caption: A proposed signaling pathway for the vasodilatory effects of certain 6-substituted-

3(2H)-pyridazinone derivatives.[3]

This guide provides a snapshot of the extensive research on 6-substituted-3(2H)-pyridazinone

derivatives. The presented data and pathways illustrate the importance of the substituent at the

6-position in determining the pharmacological profile of these compounds, offering a valuable

resource for the design of new and more potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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